molecular formula C11H13ClO2 B7873621 4-(3-Chlorophenyl)oxan-4-ol

4-(3-Chlorophenyl)oxan-4-ol

Cat. No.: B7873621
M. Wt: 212.67 g/mol
InChI Key: IXYCFJBRBWRZDT-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)oxan-4-ol is an organic compound that belongs to the class of oxanols It features a chlorophenyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)oxan-4-ol can be achieved through several methods. One common approach involves the reaction of 3-chlorophenylmagnesium bromide with tetrahydropyran-4-one under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the intermediates.

Another method involves the use of 3-chlorophenylboronic acid in a Suzuki-Miyaura coupling reaction with 4-bromooxane. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is typically performed at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound often involves the optimization of the aforementioned synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of 4-(3-chlorophenyl)oxan-4-one.

    Reduction: Formation of 4-(3-chlorophenyl)oxane.

    Substitution: Formation of 4-(3-methoxyphenyl)oxan-4-ol or 4-(3-thiophenyl)oxan-4-ol.

Scientific Research Applications

4-(3-Chlorophenyl)oxan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)oxan-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromophenyl)oxan-4-ol
  • 4-(3-Fluorophenyl)oxan-4-ol
  • 4-(3-Methoxyphenyl)oxan-4-ol

Uniqueness

4-(3-Chlorophenyl)oxan-4-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. The chlorine atom can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different reactivity patterns and biological effects, highlighting its importance in research and development .

Properties

IUPAC Name

4-(3-chlorophenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8,13H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYCFJBRBWRZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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